- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-4-(ethylamino)-3-Pyridinemethanol
- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
- MPXJZSOEDMDXJO-UHFFFAOYSA-N
- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-
- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol
- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)
- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol
- 959162-99-3
- DA-36294
- CS-0168595
- BS-52864
- F71710
- SCHEMBL4281181
- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
-
- MDL: MFCD20685998
- Inchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
- InChI Key: MPXJZSOEDMDXJO-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=N1)CO)NCC
Computed Properties
- Exact Mass: 186.0559907g/mol
- Monoisotopic Mass: 186.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.2
- XLogP3: 1.8
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229558-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 95% | 1g |
$600 | 2024-06-03 | |
| Ambeed | A1501937-100mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 100mg |
$6.0 | 2023-08-31 | |
| Ambeed | A1501937-250mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 250mg |
$10.0 | 2023-08-31 | |
| Ambeed | A1501937-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 1g |
$18.0 | 2025-02-25 | |
| Ambeed | A1501937-5g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 5g |
$89.0 | 2025-02-25 | |
| Aaron | AR01DFRU-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 100mg |
$5.00 | 2025-02-12 | |
| Aaron | AR01DFRU-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 250mg |
$6.00 | 2025-02-12 | |
| Aaron | AR01DFRU-1g |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 1g |
$10.00 | 2025-02-12 | |
| 1PlusChem | 1P01DFJI-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 100mg |
$25.00 | 2024-04-19 | |
| 1PlusChem | 1P01DFJI-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 250mg |
$26.00 | 2024-04-19 |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Production Method 2
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water
- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Production Method 7
1.2 Reagents: Sodium hydroxide , Water
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618
Production Method 8
1.2 Reagents: Methanol , Ethyl acetate
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Sodium hydroxide Solvents: Water
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Production Method 12
1.2 Solvents: Water ; rt
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
Introduction to (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol (CAS No. 959162-99-3)
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 959162-99-3, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound consists of a pyridine core substituted with a chloro group at the 6-position and an ethylamino group at the 4-position, with a hydroxymethyl group attached to the 3-position of the pyridine ring. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity.
The< strong>6-Chloro-4-(ethylamino)pyridin-3-yl)methanol molecule exhibits a high degree of versatility, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for diverse chemical modifications, enabling chemists to tailor its properties for specific applications. In recent years, there has been growing interest in exploring the pharmacological potential of this compound, particularly in the context of drug discovery and development.
Recent studies have highlighted the< strong>6-Chloro-4-(ethylamino)pyridin-3-yl)methanol as a promising scaffold for designing new therapeutic agents. Its structural features suggest that it may interact with various biological targets, making it a candidate for treating a range of diseases. For instance, preliminary research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This potential makes it an attractive candidate for further investigation in medicinal chemistry.
The< strong>CAS No. 959162-99-3 designation ensures that researchers can reliably identify and procure this compound for their studies. The systematic naming convention provides a clear and unambiguous description of its molecular structure, facilitating accurate communication among scientists. This is particularly important in collaborative research environments where precise identification of chemical entities is crucial.
In addition to its pharmacological potential, (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol has shown promise in synthetic chemistry as a versatile building block. Its reactivity allows for the introduction of additional functional groups, enabling the creation of more complex molecules with tailored properties. This flexibility makes it a valuable tool for chemists working on the synthesis of novel compounds.
The< strong>6-Chloro-4-(ethylamino)pyridin-3-yl)methanol molecule's ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it a useful intermediate in organic synthesis. These reactions can be harnessed to construct more intricate molecular architectures, which are often required for developing new drugs with improved efficacy and selectivity.
Advances in computational chemistry have also contributed to a better understanding of the< strong>CAS No. 959162-99-3 compound's behavior. Molecular modeling studies can predict how this compound might interact with biological targets, providing insights into its potential pharmacological effects. These computational approaches are increasingly integral to drug discovery pipelines, offering efficient ways to screen large libraries of compounds for their therapeutic potential.
The< strong>6-Chloro-4-(ethylamino)pyridin-3-yl)methanol has been studied in various contexts, including its role as an intermediate in multi-step syntheses aimed at creating novel bioactive molecules. Its structural features make it particularly useful for constructing heterocyclic frameworks, which are common motifs in many pharmaceuticals. By leveraging its reactivity, researchers can develop new compounds with enhanced biological activity and improved pharmacokinetic properties.
In conclusion, (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol (CAS No. 959162-99-3) is a compound with significant potential in pharmaceutical chemistry and drug development. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in the field.
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